Epi Lovastatin Hydroxy Acid Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

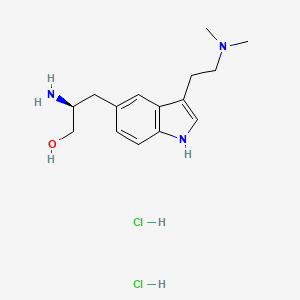

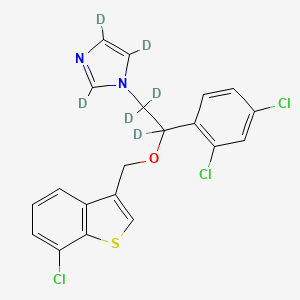

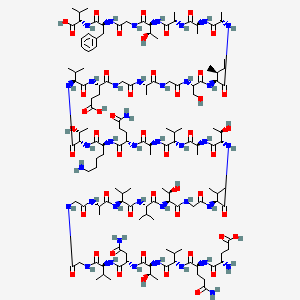

Epi Lovastatin Hydroxy Acid Sodium Salt is a compound with the molecular formula C24 H37 O6 . Na and a molecular weight of 444.537 . It is a potent and competitive inhibitor of HMG-CoA reductase , an enzyme that plays a crucial role in the synthesis of cholesterol .

Molecular Structure Analysis

The molecular structure of Epi Lovastatin Hydroxy Acid Sodium Salt is represented by the formula C24 H37 O6 . Na . More detailed structural information or a visual representation of the molecule was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Epi Lovastatin Hydroxy Acid Sodium Salt are not fully detailed in the search results. The compound has a molecular weight of 444.537 . More specific properties such as density, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Hyperlipidemia Treatment

Epi Lovastatin Hydroxy Acid Sodium Salt, like other statins, plays a pivotal role in the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by remarkably higher levels of very-low-density lipoproteins, low-density lipoproteins, intermediate-density lipoprotein, triglycerides, and cholesterol in blood circulation . Statins, which belong to HMG-CoA reductase inhibitors, are preferred for primary prevention of hyperlipidemia particularly for individuals at higher risk of development of heart disease .

Cardiovascular Disease Prevention

Statins are among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis .

Nanoparticle Drug Carriers

Recent advancements have seen the use of nanoparticle drug carriers for statins in the therapy of hyperlipidemia . These nanoformulations can enhance the delivery and efficacy of statins, providing a promising avenue for improved hyperlipidemia treatment .

Improvement of Endothelial Function

Beyond their lipid-lowering activity, statins improve endothelial function . This is crucial in maintaining vascular health and preventing the development of atherosclerosis, a major risk factor for cardiovascular disease .

Maintenance of Plaque Stability

Statins also help maintain plaque stability . This prevents the rupture of atherosclerotic plaques, which can lead to life-threatening events such as heart attacks and strokes .

Prevention of Thrombus Formation

Statins prevent thrombus (blood clot) formation . By inhibiting platelet aggregation and reducing inflammation, statins can lower the risk of thrombotic events, further contributing to their cardiovascular protective effects .

Mécanisme D'action

Target of Action

Epi Lovastatin Hydroxy Acid Sodium Salt, also known as Mevinolinic acid sodium, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is involved in the endogenous production of cholesterol in the liver .

Mode of Action

The compound is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid . It acts as a strong inhibitor of HMG-CoA reductase, a hepatic microsomal enzyme that catalyzes the conversion of HMG-CoA to mevalonate . This is an early and rate-limiting step in cholesterol biosynthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Epi Lovastatin Hydroxy Acid Sodium Salt leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in the lowering of LDL cholesterol levels, which is beneficial for the prevention of cardiovascular disease .

Pharmacokinetics

The major active metabolites present in human plasma are the β-hydroxy acid of lovastatin and its derivatives . The uptake of lovastatin by the liver is enhanced by the activity of OATP1B1 .

Result of Action

The primary result of the action of Epi Lovastatin Hydroxy Acid Sodium Salt is the reduction of LDL cholesterol levels . This leads to a decreased risk of cardiovascular disease and associated conditions, including myocardial infarction and stroke . The use of statins, such as this compound, has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Propriétés

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZBFUBRYYVRQJ-UWDHSZNSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747696 |

Source

|

| Record name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epi Lovastatin Hydroxy Acid Sodium Salt | |

CAS RN |

101400-30-0 |

Source

|

| Record name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethanol 1-Benzoate Hydrochloride (Benfluorex I](/img/no-structure.png)

![2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-ol](/img/structure/B590076.png)

![(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine](/img/structure/B590081.png)